![molecular formula C15H29NO B12641053 N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine CAS No. 920280-79-1](/img/structure/B12641053.png)
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound is characterized by the presence of two cyclohexane rings, one of which is substituted with a propan-2-yl group and an amine group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanol with propan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-[(propan-2-yl)oxy]cyclohexanol.
Amination: The intermediate 4-[(propan-2-yl)oxy]cyclohexanol is then subjected to amination using cyclohexylamine under reflux conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexylcyclohexanamine: Similar structure but lacks the propan-2-yl group.
N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Cyclohexylcyclohexanamine: Similar structure but with different substitution patterns.
Uniqueness
N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other cyclohexylamines and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
920280-79-1 |
|---|---|
Molekularformel |
C15H29NO |
Molekulargewicht |
239.40 g/mol |
IUPAC-Name |
N-cyclohexyl-4-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C15H29NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h12-16H,3-11H2,1-2H3 |
InChI-Schlüssel |
HXBHURXSXGFWAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

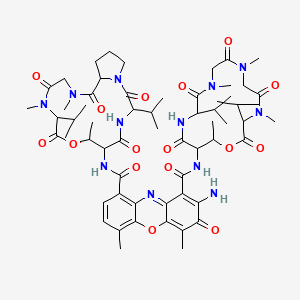
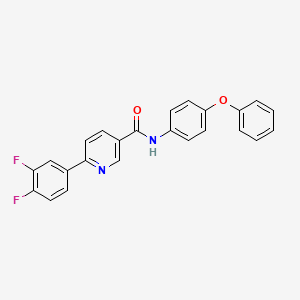


![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

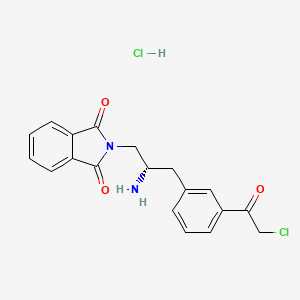
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
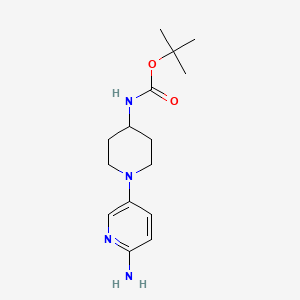
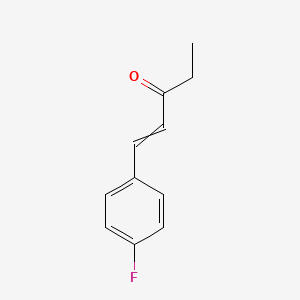
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
